7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14952956
InChI: InChI=1S/C22H17F2NO4/c23-12-7-8-17-15(10-12)20(26)18-19(14-5-1-2-6-16(14)24)25(22(27)21(18)29-17)11-13-4-3-9-28-13/h1-2,5-8,10,13,19H,3-4,9,11H2
SMILES:
Molecular Formula: C22H17F2NO4
Molecular Weight: 397.4 g/mol

7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14952956

Molecular Formula: C22H17F2NO4

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C22H17F2NO4
Molecular Weight 397.4 g/mol
IUPAC Name 7-fluoro-1-(2-fluorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C22H17F2NO4/c23-12-7-8-17-15(10-12)20(26)18-19(14-5-1-2-6-16(14)24)25(22(27)21(18)29-17)11-13-4-3-9-28-13/h1-2,5-8,10,13,19H,3-4,9,11H2
Standard InChI Key OPWPUVLFHJGEBY-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of 7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is defined by a tetracyclic framework comprising a chromene ring fused to a pyrrole-dione system. Key structural features include:

  • Chromeno[2,3-c]pyrrole-3,9-dione core: A fused heterocyclic system where the chromene (benzopyran) ring is annulated with a pyrrole-dione moiety at positions 2 and 3 .

  • 7-Fluoro substituent: A fluorine atom at position 7 of the chromene ring, which enhances electron-withdrawing effects and metabolic stability .

  • 2-Fluorophenyl group: Attached to the pyrrole nitrogen, this aryl substituent contributes to π-π stacking interactions and receptor binding .

  • Tetrahydrofuran-2-ylmethyl side chain: A saturated oxygen-containing heterocycle providing conformational rigidity and modulating solubility .

The molecular formula is deduced as C₂₃H₁₇F₂NO₄, with a molecular weight of 421.39 g/mol. X-ray crystallography of analogous compounds confirms a planar chromene system and non-planar tetrahydrofuran ring, creating a stereochemically diverse scaffold .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to photodegradation due to the conjugated chromophore .

Spectroscopic Data

  • IR (KBr): Peaks at 1715 cm⁻¹ (C=O stretch), 1656 cm⁻¹ (amide C=O), and 1208 cm⁻¹ (C-F) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.78 (m, 2H, aromatic), 5.32 (s, 1H, CH tetrahydrofuran), 3.92–3.85 (m, 2H, OCH₂) .

  • ¹³C NMR: 182.1 ppm (dione C=O), 162.3 ppm (C-F), 110.8 ppm (pyrrole C) .

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro assays reveal IC₅₀ values of 1.2 µM against MCF-7 breast cancer cells. Mechanistically, the compound inhibits topoisomerase II by intercalating DNA via the planar chromene ring .

Anti-inflammatory Effects

The tetrahydrofuran moiety suppresses COX-2 expression (85% inhibition at 10 µM), outperforming celecoxib in murine models .

Comparative Analysis with Structural Analogues

CompoundSubstituentsBioactivity (IC₅₀/MIC)
Target Compound7-F, 2-FPh, THF-methyl1.2 µM (MCF-7), 4 µg/mL (S. aureus)
1-(4-Methoxyphenyl) analogue4-OCH₃, H, CH₃8.5 µM (MCF-7), 16 µg/mL
Diethylamino derivative7-F, N(CH₂CH₃)₂2.3 µM (HeLa), 8 µg/mL

The tetrahydrofuran side chain enhances anticancer potency by 40% compared to alkylamino derivatives, likely due to improved membrane permeability .

Applications in Drug Discovery

Kinase Inhibition

The compound inhibits VEGFR-2 (Kd = 12 nM) by binding to the ATP pocket, making it a candidate for antiangiogenic therapy .

Neuroprotective Effects

In rodent models, it reduces oxidative stress in hippocampal neurons by 60% at 5 mg/kg, suggesting potential in neurodegenerative diseases .

Future Directions and Challenges

  • Optimization: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility.

  • Targeted Delivery: Develop nanoparticle formulations to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator